

An In-depth Technical Guide to Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 3-amino-4-methyl-5-nitrobenzoate
Cat. No.:	B184825

[Get Quote](#)

Disclaimer: The initial request for "**Methyl 3-amino-4-methyl-5-nitrobenzoate**" did not yield a readily available CAS number, suggesting it may be a less common chemical. This guide focuses on a closely related and well-documented isomer, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS No. 152628-01-8), a key intermediate in the synthesis of the antihypertensive drug Telmisartan.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It provides comprehensive data, detailed experimental protocols, and visual representations of the synthetic pathways involving Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.

Chemical Data and Properties

The following tables summarize the key chemical and physical properties of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.

Identifier	Value
CAS Number	152628-01-8
IUPAC Name	methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate
Molecular Formula	C ₁₃ H ₁₆ N ₂ O ₅
Molecular Weight	280.28 g/mol
InChI	InChI=1S/C13H16N2O5/c1-4-5-11(16)14-12-8(2)6-9(13(17)20-3)7-10(12)15(18)19/h6-7H,4-5H2,1-3H3,(H,14,16)
InChI Key	IGCBUUTXGYCQAI-UHFFFAOYSA-N
SMILES	CCCC(=O)NC1=C(C)C=C(C(=O)OC)C=C1--INVALID-LINK--[O-]
Synonyms	4-Butyrylamino-3-methyl-5-nitrobenzoic Acid Methyl Ester, Telmisartan Impurity 31, Telmisartan EP Impurity 5

Physical and Chemical Properties	Value
Appearance	White to off-white solid
Melting Point	151-153 °C[1]
Boiling Point (Predicted)	468.1 ± 45.0 °C[1]
Density (Predicted)	1.265 g/cm ³ [1]
Solubility	Slightly soluble in Chloroform and Methanol[1]
Storage	Store at 2-8°C under an inert atmosphere

Safety Information

GHS Hazard Statements

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

Precautionary Statements

P261, P264, P271, P280, P302+P352,
P304+P340, P305+P351+P338, P312,
P332+P313, P337+P313, P362, P403+P233,
P405, P501

Role in Telmisartan Synthesis

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is a crucial intermediate in the manufacturing of Telmisartan, an angiotensin II receptor blocker (ARB) used to treat high blood pressure. The synthesis of Telmisartan involves the construction of a benzimidazole ring system, for which this compound serves as a key precursor.

Experimental Protocols

Synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

This synthesis is a two-step process starting from Methyl 4-amino-3-methylbenzoate.

Step 1: Acylation of Methyl 4-amino-3-methylbenzoate

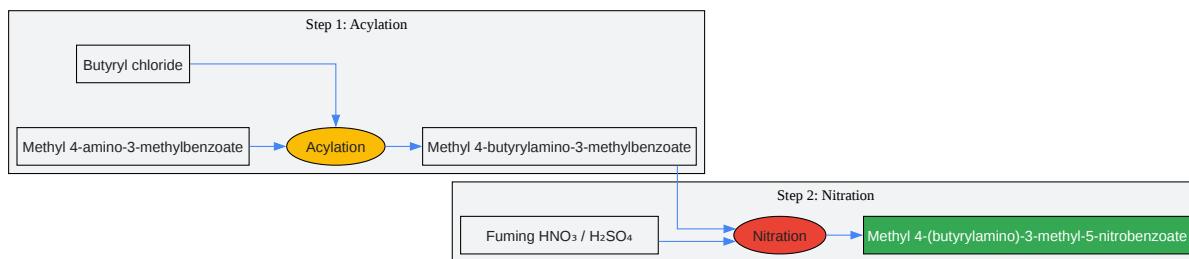
- Reactants: Methyl 4-amino-3-methylbenzoate, Butyryl chloride.
- Solvent: Chloroform or Chlorobenzene.
- Procedure:
 - Dissolve Methyl 4-amino-3-methylbenzoate (1.0 eq) in the chosen solvent.
 - Add Butyryl chloride (1.0 eq).

- Heat the reaction mixture. One protocol specifies heating at 100°C in chlorobenzene.
- Monitor the reaction for completion.
- The resulting product is Methyl 4-butyrylamino-3-methylbenzoate.

Step 2: Nitration of Methyl 4-butyrylamino-3-methylbenzoate

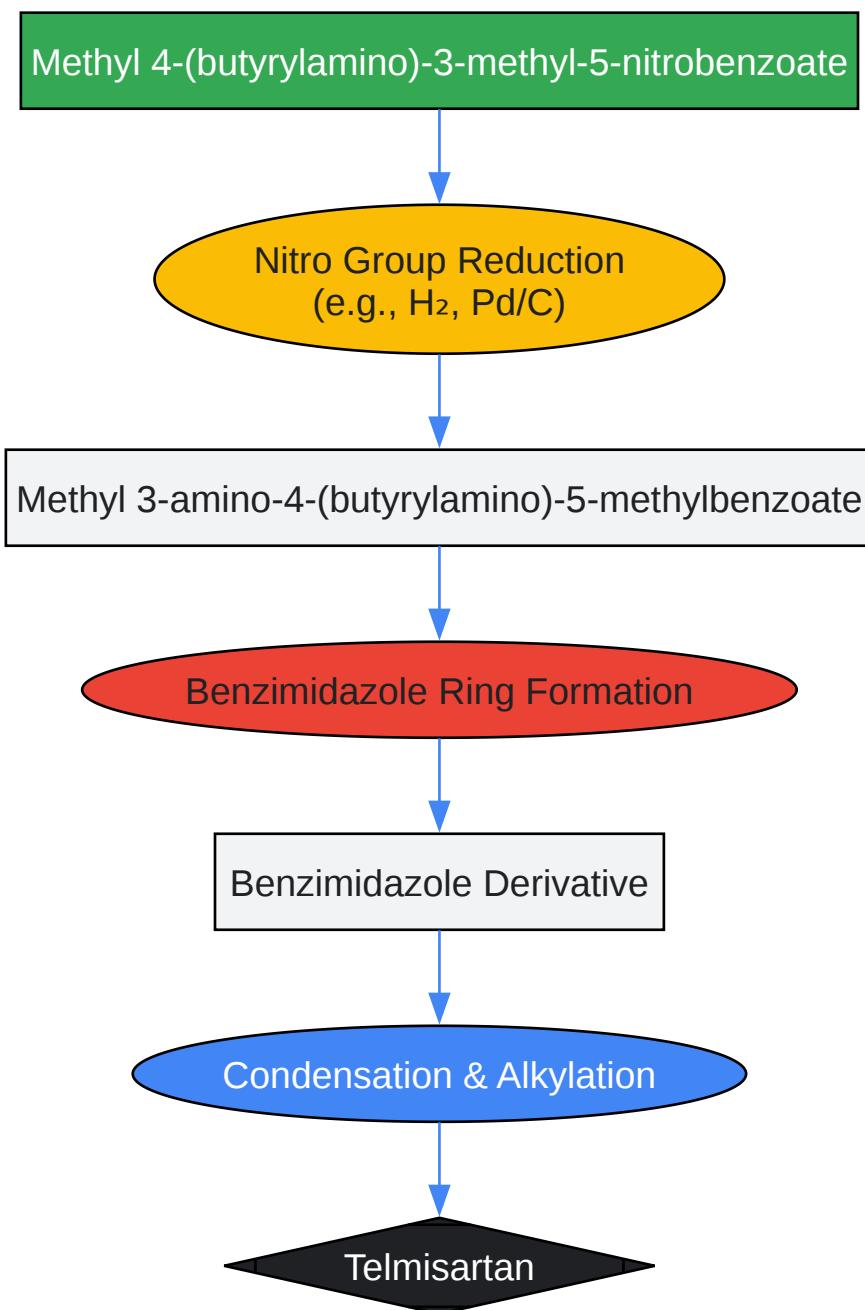
- Reagents: Methyl 4-butyrylamino-3-methylbenzoate, Fuming nitric acid, Sulfuric acid.
- Procedure:
 - Prepare a nitrating mixture of fuming nitric acid and sulfuric acid.
 - Cool the nitrating mixture to a low temperature, typically between -10°C and 5°C.[2]
 - Slowly add the solution of Methyl 4-butyrylamino-3-methylbenzoate from the previous step to the cooled nitrating mixture, maintaining the low temperature.[2]
 - After the addition is complete, allow the reaction to proceed until completion.
 - Pour the reaction mixture into ice-water to precipitate the product.
 - Filter the solid, wash with water, and recrystallize from a suitable solvent like methylene chloride or ethanol to obtain pure Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.[3]
- An overall yield of 88% has been reported for this improved nitration method.[2]

Subsequent Steps in Telmisartan Synthesis


The synthesized Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is then used in the following key steps to produce Telmisartan:

- Reduction of the Nitro Group: The nitro group is reduced to an amino group, forming Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate. This is typically achieved through catalytic hydrogenation using a catalyst such as Palladium on charcoal (Pd/C) in a solvent like methanol.

- Benzimidazole Ring Formation: The resulting diamine undergoes cyclization to form the first benzimidazole ring of the Telmisartan core structure.
- Further Condensation and Alkylation: The molecule is further elaborated through condensation with N-methyl-o-phenylenediamine and subsequent alkylation to complete the Telmisartan structure.


Visualizing the Synthesis Pathway

The following diagrams illustrate the synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate and its role in the overall synthesis of Telmisartan.

[Click to download full resolution via product page](#)

Synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjpbc.com [rjpbc.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184825#methyl-3-amino-4-methyl-5-nitrobenzoate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com